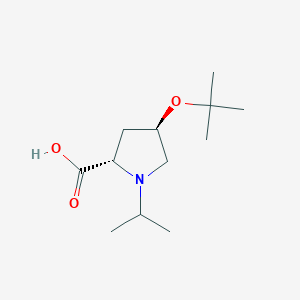

(2S,4R)-4-tert-Butoxy-1-isopropylproline

Descripción general

Descripción

(2S,4R)-4-tert-Butoxy-1-isopropylproline is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as levoketoconazole and (2S,4R)-4-Methylglutamate have been shown to interact with enzymes involved in steroidogenesis and glutamate receptors respectively

Mode of Action

For instance, levoketoconazole, a steroidogenesis inhibitor, has been shown to inhibit cortisol production more potently than its racemic counterpart .

Biochemical Pathways

It’s known that alterations in metabolic pathways are a hallmark of cancer growth . Tumor cells have been observed to modify specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation .

Pharmacokinetics

Studies on similar compounds like (2s,4r)-4-[18f]fluoroglutamine have shown that it is selectively taken up and trapped by tumor cells

Result of Action

For example, levoketoconazole has been observed to potently inhibit cortisol production in adrenocortical cells .

Action Environment

For instance, cis-propiconazole, a mixture of two propiconazole cis-isomers including (2S,4R), is moderately persistent in soil and aquatic systems with a low risk of leaching to groundwater .

Actividad Biológica

(2S,4R)-4-tert-Butoxy-1-isopropylproline, with the CAS number 1263078-31-4, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₂H₂₃NO₃

- Molar Mass : 229.32 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxy group and an isopropyl group, which influences its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1263078-31-4 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molar Mass | 229.32 g/mol |

Research indicates that this compound may exhibit several biological activities due to its structural characteristics. Some of the proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It has been suggested that this compound can interact with various receptors, potentially influencing signaling pathways.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that derivatives of proline, including this compound, possess antioxidant properties that can mitigate oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Research has indicated potential neuroprotective effects associated with proline derivatives. In vitro studies showed that this compound could enhance neuronal survival under stress conditions, possibly through modulation of neuroinflammatory pathways.

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Other Proline Derivatives

To better understand the biological activity of this compound, a comparison with other proline derivatives is useful:

| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Positive | Positive |

| (2S,4R)-Proline | High | Moderate | Negative |

| (2S,4R)-Hydroxyproline | Low | Positive | Moderate |

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (2S,4R)-4-tert-Butoxy-1-isopropylproline is as a chiral building block in the synthesis of peptides. Its stereochemistry allows for the introduction of specific configurations into peptide chains, which is essential for developing biologically active compounds.

Key Points:

- Used to create cyclic peptides.

- Facilitates the incorporation of non-standard amino acids into peptide sequences.

- Enhances the structural diversity of synthesized peptides.

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis due to its chiral nature. It can be utilized to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals where the efficacy and safety profiles can differ dramatically between enantiomers.

Examples:

- It has been used in reactions such as the Horner-Wadsworth-Emmons reaction to synthesize α,β-dehydroamino acids .

Potential Therapeutic Uses

Research indicates that this compound derivatives exhibit potential pharmacological activities. They have been investigated for their effects on various biological systems, including their role as inhibitors or modulators in enzymatic reactions.

Case Studies:

- Investigations into its use as an inhibitor for certain proteases have shown promising results, suggesting applications in treating diseases where these enzymes play a critical role .

Drug Development

The compound's unique structure allows it to serve as a lead compound for drug development. Modifications can lead to new derivatives with improved pharmacokinetic properties or enhanced biological activity.

Notable Findings:

- Derivatives have been tested for anti-cancer properties, with some showing efficacy against specific cancer cell lines .

Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for cyclic and linear peptides | Enhances structural diversity |

| Asymmetric Synthesis | Produces enantiomerically enriched compounds | Useful in synthesizing complex molecules |

| Medicinal Chemistry | Potential therapeutic uses including enzyme inhibition | Promising results in anti-cancer studies |

| Drug Development | Serves as a lead compound for new pharmaceuticals | Modifications yield compounds with better activity |

Propiedades

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYXTGROKSICK-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.